rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
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Overview
Description
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is a bicyclic amine compound with a unique structure that includes a norbornene skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the use of norbornene derivatives as starting materials. One common method involves the reduction of norbornene-2-carboxylic acid to norbornene-2-methanol, followed by conversion to the corresponding amine through reductive amination . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: Pd/C, Raney nickel
Major Products
The major products formed from these reactions include oximes, nitriles, amides, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism by which rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
rac-2-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine: This compound has an additional ethyl group attached to the amine.
Uniqueness
rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine is unique due to its specific norbornene skeleton and the presence of an amine group, which makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-CSMHCCOUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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